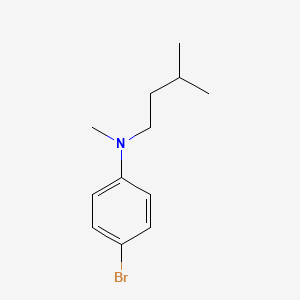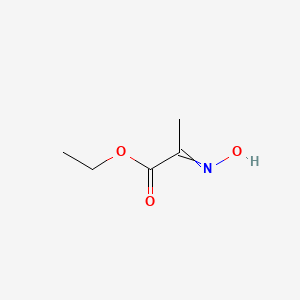![molecular formula C16H10N4O2 B8677283 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant biological properties.
準備方法
The synthesis of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and condensation reactions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
化学反応の分析
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.
科学的研究の応用
作用機序
The mechanism of action of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and other kinases . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one can be compared with other similar compounds, such as:
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: This compound also contains the imidazo[1,2-a]pyridine core and has shown similar biological activities, including anticancer properties.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds are known for their strong π-accepting character and are used as ligands in coordination chemistry.
The uniqueness of this compound lies in its specific structural features and the combination of the imidazo[1,5-a]pyridine and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.
特性
分子式 |
C16H10N4O2 |
|---|---|
分子量 |
290.28 g/mol |
IUPAC名 |
6-(imidazo[1,5-a]pyridine-3-carbonyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H10N4O2/c21-14(15-17-8-11-3-1-2-6-20(11)15)10-4-5-13-12(7-10)16(22)19-9-18-13/h1-9H,(H,18,19,22) |
InChIキー |
HMQHUUWIKGKBFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)C3=CC4=C(C=C3)N=CNC4=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8677213.png)
![6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil](/img/structure/B8677216.png)











